molecular formula C36H34N4O7S B2581710 4-[(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 688062-39-7

4-[(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No.: B2581710
CAS No.: 688062-39-7
M. Wt: 666.75
InChI Key: LLMJMQJBQPNBJP-UHFFFAOYSA-N
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Description

The compound 4-[(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a dioxolo ring, which can enhance its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the dioxolo ring, and the attachment of the benzylcarbamoyl and dimethoxyphenyl groups. Key steps may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Dioxolo Ring: This step may involve the reaction of the quinazolinone intermediate with appropriate diol derivatives under acidic or basic conditions.

    Attachment of Benzylcarbamoyl and Dimethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using reagents like benzyl isocyanate and 3,4-dimethoxyphenethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are often employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: The quinazolinone core is known for its biological activity, and this compound could be explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Biochemistry: It can be used as a probe to study enzyme interactions and cellular pathways.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The compound’s mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The dioxolo ring and quinazolinone core can interact with various molecular targets, influencing pathways involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxyquinazolin-4(3H)-one share the quinazolinone core and exhibit similar biological activities.

    Dioxolo Compounds: Molecules such as dioxolo[4,5-g]quinazoline derivatives have similar structural features and can be compared in terms of stability and reactivity.

Uniqueness

The unique combination of the quinazolinone core, dioxolo ring, benzylcarbamoyl, and dimethoxyphenyl groups in this compound provides a distinct set of chemical and biological properties. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

4-[[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34N4O7S/c1-44-29-13-10-23(16-30(29)45-2)14-15-37-34(42)26-11-8-25(9-12-26)20-40-35(43)27-17-31-32(47-22-46-31)18-28(27)39-36(40)48-21-33(41)38-19-24-6-4-3-5-7-24/h3-13,16-18H,14-15,19-22H2,1-2H3,(H,37,42)(H,38,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMJMQJBQPNBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NCC6=CC=CC=C6)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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